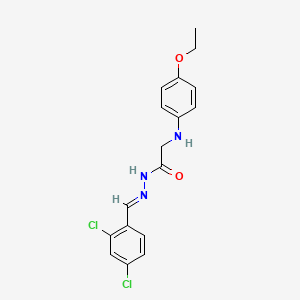![molecular formula C24H24N4O5S2 B11979776 Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11979776.png)
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound that incorporates multiple functional groups, including triazole, quinoline, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, solvents like ethanol or chloroform, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines .
科学的研究の応用
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
作用機序
The mechanism of action of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with various molecular targets. The triazole and quinoline moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is unique due to its combination of triazole, quinoline, and thiophene moieties, which may confer a broader range of biological activities compared to similar compounds .
特性
分子式 |
C24H24N4O5S2 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
diethyl 3-methyl-5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H24N4O5S2/c1-5-32-22(30)19-14(4)20(23(31)33-6-2)35-21(19)25-18(29)12-34-24-27-26-17-11-13(3)15-9-7-8-10-16(15)28(17)24/h7-11H,5-6,12H2,1-4H3,(H,25,29) |
InChIキー |
PPGLKHPXSRGQEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B11979702.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979704.png)
![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)
![5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)
![4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11979713.png)

![3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979725.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979739.png)

![4-[[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonyl](methyl)amino]butanoic acid](/img/structure/B11979757.png)
![4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11979761.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979778.png)
